1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone is a useful research compound. Its molecular formula is C12H8ClF3N2O and its molecular weight is 288.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone primarily targets specific enzymes involved in metabolic pathways. The compound is known to inhibit tryptophan hydroxylase, an enzyme crucial for the biosynthesis of serotonin. By targeting tryptophan hydroxylase, this compound effectively reduces serotonin production, which can be beneficial in conditions characterized by excessive serotonin levels .
Mode of Action
The interaction of this compound with tryptophan hydroxylase involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the conversion of tryptophan to 5-hydroxytryptophan, a precursor of serotonin. As a result, the overall production of serotonin is decreased. The compound’s ability to inhibit tryptophan hydroxylase makes it a valuable tool in managing conditions like carcinoid syndrome, where serotonin overproduction is a problem .
Biochemical Pathways
This compound affects the serotonin biosynthesis pathway. By inhibiting tryptophan hydroxylase, the compound disrupts the conversion of tryptophan to 5-hydroxytryptophan, leading to reduced serotonin levels. This reduction in serotonin can influence various downstream effects, including decreased activation of serotonin receptors and modulation of serotonin-dependent physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed when administered orally and exhibits good bioavailability. It is distributed throughout the body, with a preference for tissues with high tryptophan hydroxylase activity. Metabolism primarily occurs in the liver, where the compound is converted into inactive metabolites. Excretion is mainly via the kidneys. These pharmacokinetic properties ensure that this compound maintains effective concentrations in the target tissues .
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in serotonin levels. This decrease in serotonin can alleviate symptoms associated with serotonin overproduction, such as diarrhea and flushing in carcinoid syndrome. Additionally, the compound’s action can lead to reduced activation of serotonin receptors, which may have further therapeutic benefits in conditions where serotonin plays a pathogenic role .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the stability and bioavailability of the compound. For instance, acidic environments may enhance the compound’s stability, while extreme temperatures could lead to degradation. Additionally, interactions with other medications or dietary components could influence the compound’s absorption and metabolism, thereby affecting its overall efficacy .
Properties
IUPAC Name |
1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKKCYYJEALSKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649116 | |
Record name | 1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125828-30-9 | |
Record name | 1-[4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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